molecular formula C17H15N5O3 B2550595 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1396686-97-7

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2550595
CAS No.: 1396686-97-7
M. Wt: 337.339
InChI Key: LJMFNHQNTFAUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various heterocyclic derivatives, including triazoles, oxadiazoles, and pyridines, which share a structural resemblance or synthetic pathway with the target compound. For instance, the synthesis of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives showcased significant antimicrobial activity against a range of microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016). Similarly, the synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings offered insights into novel structural features and potential applications in medicinal chemistry (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Biological Activities

The exploration of biological activities, particularly antimicrobial and antifungal properties, is a significant area of research for compounds related to "8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one". Studies have demonstrated that these compounds exhibit promising activities against a variety of pathogens, which is crucial for the development of new therapeutic agents. For example, the design, synthesis, and evaluation of 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety revealed moderate to high fungicidal activities against several phytopathogens, suggesting their potential as fungicides (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).

Structural and Theoretical Studies

Structural and theoretical studies provide insights into the molecular properties and potential interaction mechanisms of these compounds. For instance, the structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine were elucidated through experimental and theoretical studies, offering valuable information on the compound's molecular geometry and electronic properties (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Properties

IUPAC Name

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-12-18-16(25-20-12)14-8-5-9-21-15(14)19-22(17(21)23)10-11-24-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMFNHQNTFAUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN(C3=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.